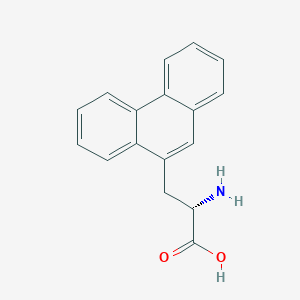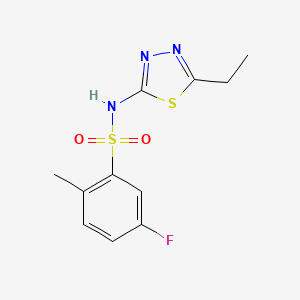
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-5-FLUORO-2-METHYLBENZENESULFONAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-5-FLUORO-2-METHYLBENZENESULFONAMIDE typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 5-fluoro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-5-FLUORO-2-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-5-FLUORO-2-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-METHOXYBENZAMIDE
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3,4-DIMETHOXYBENZAMIDE
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-5-FLUORO-2-METHYLBENZENESULFONAMIDE is unique due to the presence of the fluorine atom, which enhances its biological activity and membrane permeability. The combination of the thiadiazole ring and the sulfonamide group provides a versatile scaffold for various biological interactions, making it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
67475-17-6 |
|---|---|
Fórmula molecular |
C11H12FN3O2S2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H12FN3O2S2/c1-3-10-13-14-11(18-10)15-19(16,17)9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,14,15) |
Clave InChI |
UVAXYXIHLOKBCI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(S1)NS(=O)(=O)C2=C(C=CC(=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


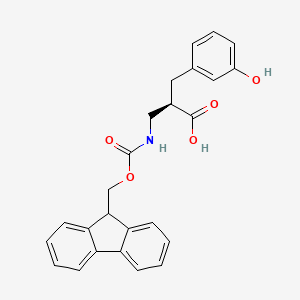
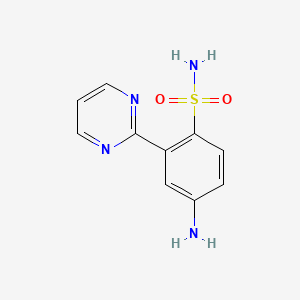
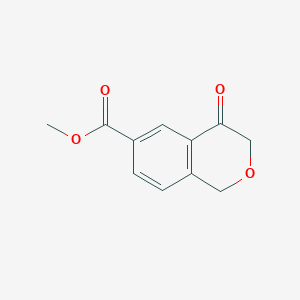
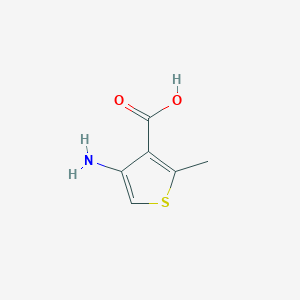

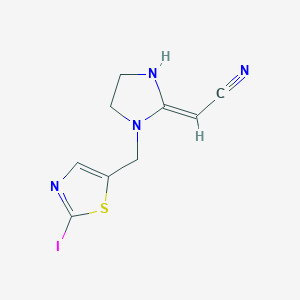
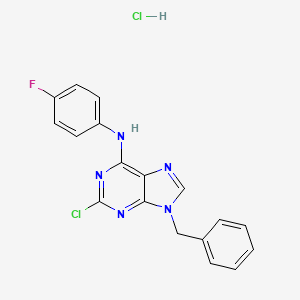
![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
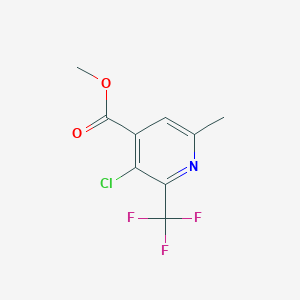
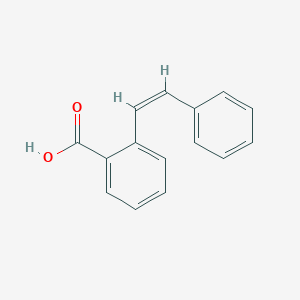
![Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930544.png)
